molecular formula C15H11N3O3 B12592709 4-[(3-Amino-1-imino-1H-isoindol-6-yl)oxy]benzoic acid CAS No. 606930-12-5

4-[(3-Amino-1-imino-1H-isoindol-6-yl)oxy]benzoic acid

Katalognummer: B12592709
CAS-Nummer: 606930-12-5
Molekulargewicht: 281.27 g/mol
InChI-Schlüssel: YSZKMLYFRVBGCV-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

4-[(3-Amino-1-imino-1H-isoindol-6-yl)oxy]benzoic acid is a complex organic compound that features an indole derivative structure. Indole derivatives are known for their significant biological activities and are commonly found in natural products and pharmaceuticals

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 4-[(3-Amino-1-imino-1H-isoindol-6-yl)oxy]benzoic acid typically involves multiple steps, starting with the preparation of the indole derivative. One common method involves the radical benzylic bromination of 4-bromo-3-nitrotoluene, followed by further reactions to introduce the amino and imino groups . The final step involves the coupling of the indole derivative with benzoic acid under specific reaction conditions, such as the use of a base and a suitable solvent.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Additionally, industrial methods may incorporate green chemistry principles to minimize waste and reduce environmental impact .

Analyse Chemischer Reaktionen

Types of Reactions

4-[(3-Amino-1-imino-1H-isoindol-6-yl)oxy]benzoic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to convert the imino group to an amino group.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Reagents like halogens, alkylating agents, and nucleophiles are used under various conditions, including acidic or basic environments.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce amines. Substitution reactions can introduce various functional groups, such as halides or alkyl groups .

Wissenschaftliche Forschungsanwendungen

4-[(3-Amino-1-imino-1H-isoindol-6-yl)oxy]benzoic acid has several scientific research applications:

Wirkmechanismus

The mechanism of action of 4-[(3-Amino-1-imino-1H-isoindol-6-yl)oxy]benzoic acid involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    Indole-3-acetic acid: A plant hormone with similar indole structure.

    Indole-3-carbinol: Found in cruciferous vegetables and studied for its anticancer properties.

    Tryptophan: An essential amino acid with an indole ring structure.

Uniqueness

4-[(3-Amino-1-imino-1H-isoindol-6-yl)oxy]benzoic acid is unique due to its specific functional groups and the combination of the indole and benzoic acid moieties. This unique structure contributes to its distinct chemical reactivity and potential biological activities .

Eigenschaften

CAS-Nummer

606930-12-5

Molekularformel

C15H11N3O3

Molekulargewicht

281.27 g/mol

IUPAC-Name

4-(1-amino-3-iminoisoindol-5-yl)oxybenzoic acid

InChI

InChI=1S/C15H11N3O3/c16-13-11-6-5-10(7-12(11)14(17)18-13)21-9-3-1-8(2-4-9)15(19)20/h1-7H,(H,19,20)(H3,16,17,18)

InChI-Schlüssel

YSZKMLYFRVBGCV-UHFFFAOYSA-N

Kanonische SMILES

C1=CC(=CC=C1C(=O)O)OC2=CC3=C(C=C2)C(=NC3=N)N

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.